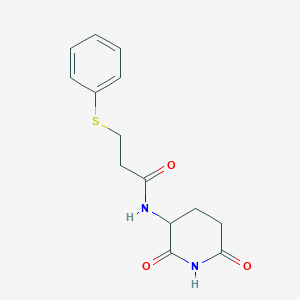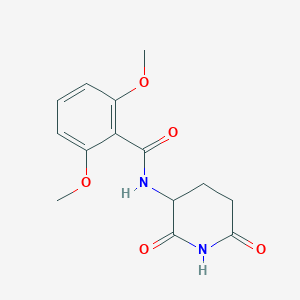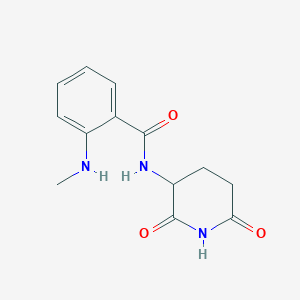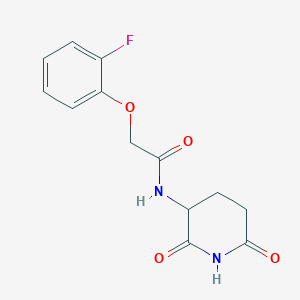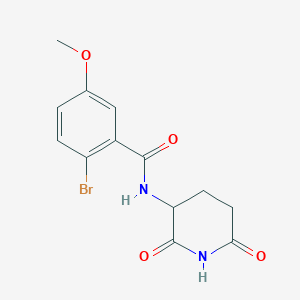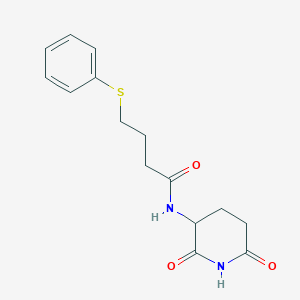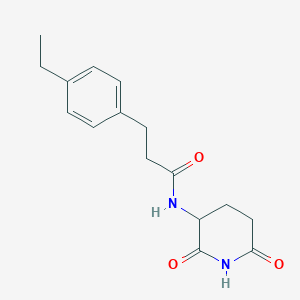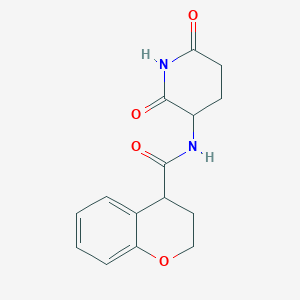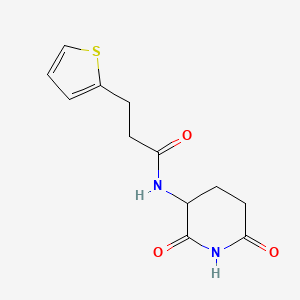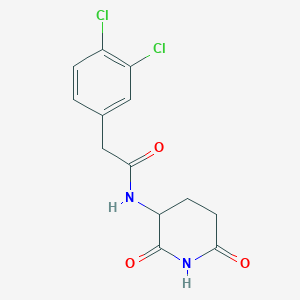![molecular formula C13H19NO2 B7582255 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other biomedical applications.
Scientific Research Applications
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In addition to cancer treatment, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has also been studied for its potential use in other biomedical applications. It has been shown to inhibit the proliferation of smooth muscle cells, which could be useful in the treatment of cardiovascular diseases. 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has also been shown to inhibit the growth of bacteria, which could be useful in the development of new antibiotics.
Mechanism of Action
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can induce cell cycle arrest and apoptosis. It can also inhibit the migration and invasion of cancer cells. In smooth muscle cells, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can inhibit cell proliferation. In bacteria, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can inhibit growth and induce cell death.
Advantages and Limitations for Lab Experiments
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has a number of advantages for lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it useful for studying the role of EGFR signaling in various biological processes. It has also been extensively studied, which means that there is a lot of information available on its mechanism of action and potential biomedical applications.
However, there are also some limitations to using 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol in lab experiments. It can be expensive to purchase, which could limit its use in some labs. It also has limited solubility, which could make it difficult to use in some experiments.
Future Directions
There are a number of future directions for research on 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol. One area of research could be to study its potential use in combination with other cancer drugs to enhance their efficacy. Another area of research could be to study its potential use in the treatment of other diseases, such as cardiovascular diseases and bacterial infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol and to identify potential side effects and limitations of its use.
Synthesis Methods
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can be synthesized using a multi-step process starting from 4-methoxy-3-methylbenzaldehyde. The first step involves the reaction of the aldehyde with cyclobutanone in the presence of a Lewis acid catalyst to form a cyclobutanone derivative. The second step involves the reaction of the cyclobutanone derivative with methylamine in the presence of a reducing agent to form the corresponding amine. The final step involves the reaction of the amine with an alcohol in the presence of an acid catalyst to form 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol.
properties
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-10(3-4-13(9)16-2)8-14-11-6-12(15)7-11/h3-5,11-12,14-15H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWODNWCDUCUQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC(C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


